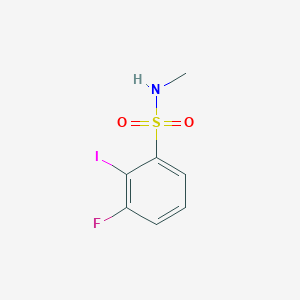![molecular formula C6H10ClNO B13077762 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine is an organic compound with the molecular formula C₆H₁₀ClNO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3-chloroprop-2-en-1-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine typically involves the reaction of azetidine with 3-chloroprop-2-en-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols are employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)azetidine
- 3-(Prop-2-yn-1-ylsulfanyl)azetidine
Comparison: Compared to similar compounds, 3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine is unique due to the presence of the 3-chloroprop-2-en-1-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-[(E)-3-chloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H10ClNO/c7-2-1-3-9-6-4-8-5-6/h1-2,6,8H,3-5H2/b2-1+ |
InChI Key |
QKXWBTFEXBPXRD-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(CN1)OC/C=C/Cl |
Canonical SMILES |
C1C(CN1)OCC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
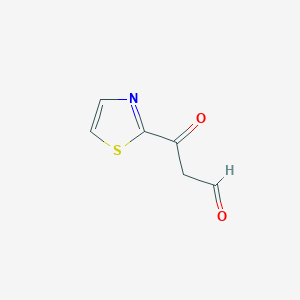
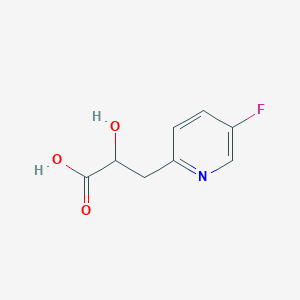
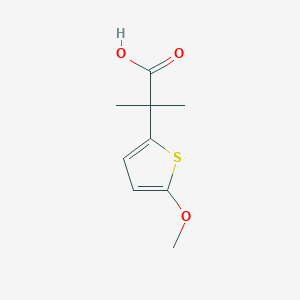

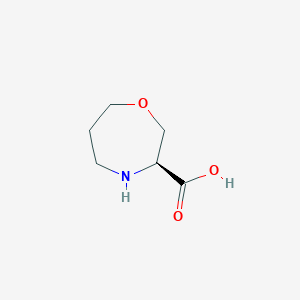
![3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine](/img/structure/B13077735.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol](/img/structure/B13077739.png)
![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
